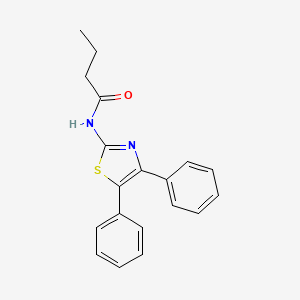

N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-2-9-16(22)20-19-21-17(14-10-5-3-6-11-14)18(23-19)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRVGRFTEGHYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide typically involves the formation of the thiazole ring followed by the attachment of the butanamide group. One common method involves the reaction of 2-aminothiazole with benzaldehyde derivatives under acidic conditions to form the thiazole ring. The resulting intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the butanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide features a thiazole ring substituted with phenyl groups and a butanamide moiety. The thiazole structure is known for its role in various biological activities, making this compound a candidate for further investigation.

The biological activity of N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide can be attributed to several mechanisms:

- DNA Interaction : Thiazole derivatives often bind to DNA and interfere with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells.

- Receptor Modulation : Compounds within this class may activate or inhibit specific biochemical pathways by interacting with cellular receptors.

- Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial and antifungal properties, making it a potential candidate for treating infections.

Antimicrobial Properties

Recent studies have shown that N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide possesses notable antimicrobial activity. The following table summarizes its efficacy against various microbial strains:

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Enterococcus faecium | 18 |

These results indicate that the compound is particularly effective against Enterococcus faecium, suggesting its potential use in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant capacity of N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide was evaluated using the DPPH assay. The results are as follows:

| Compound | DPPH Inhibition (%) |

|---|---|

| N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide | 40 |

| Standard Antioxidant (Ascorbic Acid) | 85 |

The compound showed moderate antioxidant activity compared to standard antioxidants .

Pharmacokinetics

Pharmacokinetic studies of similar thiazole derivatives suggest that N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide may exhibit favorable oral bioavailability and systemic exposure. The solubility profile indicates that the compound's efficacy could be influenced by its solubility in various solvents.

Study on Anticancer Activity

In a recent study focusing on cancer cell lines, N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide demonstrated significant cytotoxic effects. The following table presents the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings support the potential application of this compound as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide, and what intermediates are critical for its formation?

The compound is typically synthesized via acylation or nucleophilic substitution reactions. A key intermediate is 2-amino-4,5-diphenylthiazole, which reacts with butanoyl chloride under basic conditions (e.g., in dry dichloromethane with triethylamine). Reaction monitoring via TLC or HPLC ensures completion, and purification is achieved through recrystallization or column chromatography .

Q. How can the structural identity of N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide be confirmed experimentally?

Structural validation combines spectroscopic and crystallographic methods:

- NMR : and NMR identify proton and carbon environments (e.g., thiazole ring protons at δ 7.2–7.8 ppm, butanamide chain signals at δ 1.2–2.5 ppm).

- X-ray crystallography : Single-crystal diffraction (using SHELXL or similar software) resolves bond lengths, angles, and hydrogen-bonding networks. Metrics like R-factor (<0.05) and data-to-parameter ratio (>15) ensure reliability .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer activity?

The NCI-60 Human Tumor Cell Line Screen is a standard platform. Compounds are tested at 10 μM across 60 cell lines, with GI (50% growth inhibition) values calculated. Follow-up assays (e.g., apoptosis via Annexin V staining or mitochondrial membrane potential assays) validate mechanistic hypotheses .

Advanced Research Questions

Q. How can synthetic yields of N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide be optimized while minimizing side reactions?

Advanced optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict anhydrous conditions to avoid hydrolysis.

- Catalysis : Lewis acids (e.g., ZnCl) or coupling agents (DCC/DMAP) improve acylation efficiency.

- One-pot synthesis : Sequential reactions (e.g., thiazole ring formation followed by in situ acylation) reduce purification steps and improve yields (>85%) .

Q. What computational methods are effective for predicting the hydrogen-bonding network and supramolecular assembly of this compound in the solid state?

Graph set analysis (GSA) and density functional theory (DFT) calculations are critical:

- GSA : Classifies hydrogen bonds (e.g., for dimeric motifs) using directional parameters from crystallographic data.

- DFT : Models intermolecular interactions (e.g., π-π stacking between phenyl groups) and lattice energy minimization. Software like Mercury (CCDC) or CrystalExplorer visualizes packing motifs .

Q. How should researchers resolve contradictions in biological activity data between different cancer cell lines?

Contradictions may arise from cell-specific uptake mechanisms or off-target effects. A systematic approach includes:

- Proteomic profiling : Identify overexpression of targets (e.g., kinases) in responsive cell lines.

- Metabolic stability assays : Compare compound half-life in media from sensitive vs. resistant lines.

- Synergistic studies : Test with inhibitors of efflux pumps (e.g., verapamil for P-gp) to assess transport-mediated resistance .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiazole and butanamide moieties?

Focus on modular modifications:

- Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO) at C4/C5 to enhance electrophilicity and target binding.

- Butanamide chain : Replace the carbonyl with a thiocarbonyl or vary alkyl chain length to modulate lipophilicity (logP) and membrane permeability.

- Bioisosteres : Substitute the phenyl groups with heteroaromatic rings (e.g., pyridine) to improve solubility without sacrificing potency .

Methodological Notes

- Crystallographic Validation : Always cross-validate SHELX-refined structures with PLATON/ADDSYM to detect missed symmetry or disorder .

- Biological Data Reproducibility : Use at least three independent replicates and standardized cell culture conditions (e.g., hypoxia vs. normoxia) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.